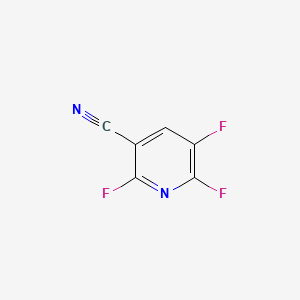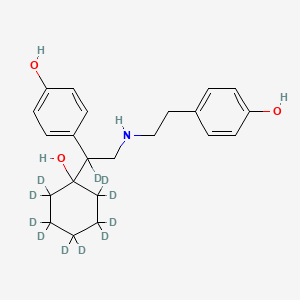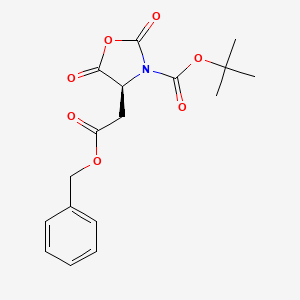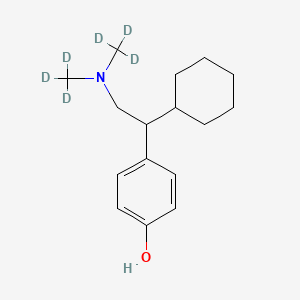
(S)-PA 824-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-PA 824-d4 is a deuterated analog of (S)-PA 824, a nitroimidazole compound. It is primarily used in scientific research for its potential applications in treating tuberculosis. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PA 824-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Nitration: Introduction of the nitro group to the imidazole ring.
Deuteration: Incorporation of deuterium atoms at specific positions to obtain the deuterated analog.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-PA 824-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Aplicaciones Científicas De Investigación
(S)-PA 824-d4 is extensively used in scientific research, particularly in:
Chemistry: Studying the reaction mechanisms and pathways of nitroimidazole compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of (S)-PA 824.
Medicine: Researching its potential as an anti-tuberculosis agent.
Industry: Used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (S)-PA 824-d4 involves its reduction to reactive intermediates that target and disrupt essential cellular processes in Mycobacterium tuberculosis. The molecular targets include enzymes involved in DNA replication and repair, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
(S)-PA 824: The non-deuterated parent compound.
Delamanid: Another nitroimidazole used in tuberculosis treatment.
Pretomanid: A related compound with similar applications.
Uniqueness
(S)-PA 824-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Propiedades
Número CAS |
1346617-34-2 |
|---|---|
Fórmula molecular |
C14H12F3N3O5 |
Peso molecular |
363.286 |
Nombre IUPAC |
(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |
Clave InChI |
ZLHZLMOSPGACSZ-QXCFPOKCSA-N |
SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Sinónimos |
(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4; PA 824-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol](/img/structure/B584982.png)
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)

![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)





![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
